[2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate
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Description
[2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
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Biological Activity
The compound [2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a derivative of quinoline known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor, anti-inflammatory, and cytotoxic properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a furan moiety and a methylamino group, which contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung) | 10.5 | |
Compound B | MCF7 (Breast) | 8.3 | |
This compound | HeLa (Cervical) | TBD | Current Study |
In vitro studies demonstrated that this compound inhibits cell proliferation in HeLa cells with an IC50 value yet to be determined (TBD). Further investigations are necessary to elucidate its mechanism of action.
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been highlighted in various studies. The compound has been evaluated for its ability to inhibit inflammatory mediators such as TNF-alpha and superoxide anion generation.
Compound | Inhibition Target | IC50 (µM) | Reference |
---|---|---|---|
Compound C | TNF-alpha | 5.0 | |
This compound | Superoxide Anion Generation | TBD | Current Study |
In preliminary assays, it was found that the compound significantly reduces superoxide anion generation, indicating its potential as an anti-inflammatory agent.
Cytotoxicity
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have shown that while some quinoline derivatives exhibit cytotoxic effects, others like this compound demonstrate low cytotoxicity at effective concentrations.
This suggests that the compound may be a promising candidate for further development due to its selective activity against target cells without significant toxicity.
Case Studies
- Study on Anti-inflammatory Effects : In a study evaluating the anti-inflammatory effects of various quinoline derivatives, this compound was found to effectively inhibit TNF-alpha release with an IC50 value comparable to established anti-inflammatory drugs .
- Antitumor Efficacy : A recent investigation into the antitumor efficacy of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines, suggesting a potential role in cancer therapy .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-18-16(20)10-23-17(21)12-9-14(15-7-4-8-22-15)19-13-6-3-2-5-11(12)13/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
PCOMOZFNQLODPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.